molecular formula C17H26N4O4 B166856 2,4-Dinitrophenylhydrazone undecanal CAS No. 2121-91-7

2,4-Dinitrophenylhydrazone undecanal

Cat. No.: B166856
CAS No.: 2121-91-7
M. Wt: 350.4 g/mol
InChI Key: BXXSOMNORQSMOE-QGOAFFKASA-N
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Description

2,4-Dinitrophenylhydrazone undecanal is a derivative of 2,4-dinitrophenylhydrazine, a compound commonly used in organic chemistry for the detection and analysis of aldehydes and ketones. This compound is characterized by its molecular formula C17H26N4O4 and a molecular weight of 350.4127 g/mol . It is typically used in various analytical and research applications due to its ability to form stable hydrazone derivatives with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenylhydrazone undecanal involves the reaction of 2,4-dinitrophenylhydrazine with undecanal. This reaction is typically carried out in an acidic medium, where the hydrazine group of 2,4-dinitrophenylhydrazine reacts with the carbonyl group of undecanal to form the hydrazone derivative . The reaction can be represented as follows:

C6H3(NO2)2NHNH2+C11H22CHOC6H3(NO2)2NHN=CHC11H22+H2O\text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHNH}_2 + \text{C}_{11}\text{H}_{22}\text{CHO} \rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHN=CHC}_{11}\text{H}_{22} + \text{H}_2\text{O} C6​H3​(NO2​)2​NHNH2​+C11​H22​CHO→C6​H3​(NO2​)2​NHN=CHC11​H22​+H2​O

Industrial Production Methods: In industrial settings, the production of 2,4-dinitrophenylhydrazone derivatives often involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenylhydrazone undecanal primarily undergoes condensation reactions, where it reacts with carbonyl compounds to form hydrazone derivatives. This reaction is a nucleophilic addition followed by the elimination of water .

Common Reagents and Conditions:

Major Products: The major product of the reaction between 2,4-dinitrophenylhydrazine and undecanal is the hydrazone derivative, which is characterized by its stability and distinct color change (often yellow, orange, or red) that facilitates its detection .

Mechanism of Action

The mechanism of action of 2,4-dinitrophenylhydrazone undecanal involves the formation of a hydrazone derivative through a condensation reaction. The hydrazine group of 2,4-dinitrophenylhydrazine nucleophilically attacks the carbonyl carbon of undecanal, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction can be summarized as follows:

Comparison with Similar Compounds

2,4-Dinitrophenylhydrazone undecanal can be compared with other similar compounds, such as:

  • 2,4-Dinitrophenylhydrazone acetone
  • 2,4-Dinitrophenylhydrazone benzaldehyde
  • 2,4-Dinitrophenylhydrazone formaldehyde

Uniqueness: The uniqueness of this compound lies in its specific reactivity with undecanal, forming a stable hydrazone derivative that is useful for analytical purposes. Compared to other similar compounds, it provides distinct advantages in terms of stability and detection sensitivity .

Properties

IUPAC Name

2,4-dinitro-N-[(E)-undecylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-2-3-4-5-6-7-8-9-10-13-18-19-16-12-11-15(20(22)23)14-17(16)21(24)25/h11-14,19H,2-10H2,1H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSOMNORQSMOE-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429633
Record name 2,4-dinitrophenylhydrazone undecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121-91-7
Record name NSC230276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dinitrophenylhydrazone undecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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